1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester
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Overview
Description
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of a catalyst, such as copper acetate (Cu(OAc)2), and an oxidant, such as oxygen (O2), in a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound’s effects on these molecular targets can lead to the inhibition of cancer cell growth and other biological activities.
Comparison with Similar Compounds
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1H-Indazole-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester: This compound has a similar structure but with an iodine atom instead of a chlorine atom.
1H-Indazole-1-carboxylic acid, 4-amino-3-chloro-, 1,1-dimethylethyl ester: This compound has an amino group instead of a nitro group.
The uniqueness of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
219507-79-6 |
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Molecular Formula |
C12H12ClN3O4 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
tert-butyl 3-chloro-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |
InChI Key |
GDLPSTZFEFRBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origin of Product |
United States |
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